2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methyl-3-oxobutanoic acid with propylamine, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but differs in the substitution pattern.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with similar biological activities.
Uniqueness
2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-6-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-6-11-7(2)8(10(13)14)4-5-9(11)12/h4-5H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
IOFATDNOTLQZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=CC1=O)C(=O)O)C |
Origin of Product |
United States |
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